Regioisomeric Differentiation: 3-Amino vs. 4-Amino Piperidine Topological Polar Surface Area Identity
Both the 3-amino target compound and the 4-amino regioisomer share an identical TPSA of 84.5 Ų, identical XLogP3 of 0.5, and identical molecular weight of 251.35 g/mol [1]. This demonstrates that simple physicochemical descriptors cannot distinguish these two regioisomers. The differentiation lies entirely in the three-dimensional vector of the amine, the local pKa, and the steric and electronic environment around the piperidine nitrogen. In practice, the 3-aminopiperidine scaffold is a known pharmacophore in DPP-4 inhibitors (e.g., sitagliptin analogs) where the 3-position is critical for activity, while 4-aminopiperidine scaffolds are more common in antibacterials and GPCR ligands [2][3].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | TPSA: 84.5 Ų; XLogP3: 0.5; MW: 251.35 g/mol; HBD: 1; HBA: 4; Rotatable bonds: 3 [1] |
| Comparator Or Baseline | 4-amino isomer (CAS 2039401-45-9): TPSA: 84.5 Ų; XLogP3: 0.5; MW: 251.35 g/mol; identical HBD, HBA, rotatable bonds (values inferred from identical computed properties) |
| Quantified Difference | No difference in computed global descriptors. Differentiation is structural and context-dependent. |
| Conditions | Computed by Cactvs 3.4.6.11 and PubChem 2.1 (2021.05.07 release) |
Why This Matters
For procurement, this confirms that the two regioisomers are chemically distinct entities with divergent biological profiles despite identical bulk properties, making accurate cataloging and selection essential for SAR reproducibility.
- [1] PubChem. Compound Summary for CID 120069035: 1-(3-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Current Topics in Medicinal Chemistry, 7(6), 557-568. View Source
- [3] Patel, R. N. (2016). Biocatalysis for Synthesis of Chiral Drug Intermediates. In Green Biocatalysis (pp. 411-455). John Wiley & Sons. View Source
